![molecular formula C10H12O3 B1585762 Methyl 3-(2-hydroxyphenyl)propionate CAS No. 20349-89-7](/img/structure/B1585762.png)
Methyl 3-(2-hydroxyphenyl)propionate
Overview
Description
“Methyl 3-(2-hydroxyphenyl)propionate” is an organic compound with the empirical formula C10H12O3 . It is a solid substance and is used as a laboratory chemical . It is also a component of root exudates and functions as a nitrification inhibitor in soil .
Molecular Structure Analysis
The molecular weight of “Methyl 3-(2-hydroxyphenyl)propionate” is 180.20 g/mol . The SMILES string representation of the molecule is COC(=O)CCc1ccccc1O .Physical And Chemical Properties Analysis
“Methyl 3-(2-hydroxyphenyl)propionate” is a solid substance . It has a molecular weight of 180.20 g/mol . The exact physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Methyl 3-(2-hydroxyphenyl)propionate: Scientific Research Applications
Pharmaceutical Synthesis: Methyl 3-(2-hydroxyphenyl)propionate serves as a synthetic intermediate in pharmaceutical research. It is utilized to prepare potent and orally available G protein-coupled receptor 40 (GPR40) agonists, which are investigated as potential antidiabetic agents .
Bioconjugation: This compound may be employed in the enzymatic coupling of saccharides to proteins, a process significant in bioconjugation techniques used for drug delivery systems and the development of biosensors .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
A structurally similar compound, methyl 3-(4-hydroxyphenyl)propionate, has been reported to function as a nitrification inhibitor and modulate plant growth and root system architecture
Result of Action
As a unique chemical, its effects are subjects of ongoing research .
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYRISRGHSPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383223 | |
Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-hydroxyphenyl)propionate | |
CAS RN |
20349-89-7 | |
Record name | METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying Methyl 3-(2-hydroxyphenyl)propionate in the essential oil of Melilotus Officinalis?
A1: The study identified Methyl 3-(2-hydroxyphenyl)propionate as a significant component (14.29%) of the essential oil extracted from Melilotus Officinalis leaves using a Soxhlet extractor and methanol as a solvent. [] This finding contributes to the overall understanding of the plant's chemical composition, which is crucial for exploring its potential applications in various fields, such as medicine and agriculture.
Q2: Were there any other notable compounds found alongside Methyl 3-(2-hydroxyphenyl)propionate in the Melilotus Officinalis essential oil?
A2: Yes, the research identified several other important compounds. Notably, n-Docosane (39.82%) and Hydrocoumarin (15.39%) were found in higher concentrations than Methyl 3-(2-hydroxyphenyl)propionate in the methanol-extracted essential oil. [] This highlights the complex chemical profile of Melilotus Officinalis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.